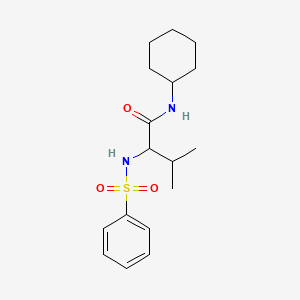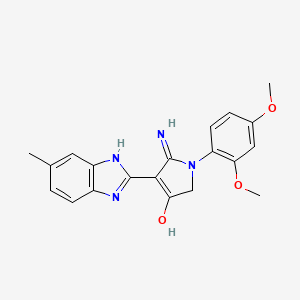![molecular formula C16H12F6O3S B6060075 2,6-DIMETHYL-4-[2,2,2-TRIFLUORO-1-HYDROXY-1-(TRIFLUOROMETHYL)ETHYL]PHENYL 2-THIOPHENECARBOXYLATE](/img/structure/B6060075.png)
2,6-DIMETHYL-4-[2,2,2-TRIFLUORO-1-HYDROXY-1-(TRIFLUOROMETHYL)ETHYL]PHENYL 2-THIOPHENECARBOXYLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-DIMETHYL-4-[2,2,2-TRIFLUORO-1-HYDROXY-1-(TRIFLUOROMETHYL)ETHYL]PHENYL 2-THIOPHENECARBOXYLATE is a complex organic compound known for its unique chemical structure and properties. This compound features a trifluoromethyl group, which is often associated with enhanced stability and bioactivity in pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include trifluoromethylating agents and thiophene derivatives .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Techniques such as distillation and recrystallization are often employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The trifluoromethyl group can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the aromatic ring.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially involving the trifluoromethyl and thiophene groups.
Common Reagents and Conditions
Common reagents include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Reaction conditions often involve controlled temperatures and pressures to achieve the desired transformations .
Major Products
Major products from these reactions include various substituted phenyl and thiophene derivatives, which can be further utilized in different chemical applications .
Scientific Research Applications
2,6-DIMETHYL-4-[2,2,2-TRIFLUORO-1-HYDROXY-1-(TRIFLUOROMETHYL)ETHYL]PHENYL 2-THIOPHENECARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its stability and bioactivity.
Industry: Utilized in the production of advanced materials and specialty chemicals
Mechanism of Action
The mechanism of action of this compound involves interactions with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to bind to these targets, leading to various biological effects. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity .
Comparison with Similar Compounds
Similar Compounds
2,6-Difluorophenol: Shares similar structural features but lacks the trifluoromethyl group.
4,4’-Bis(trifluoromethyl)-2,2’-bipyridine: Contains multiple trifluoromethyl groups and is used in photocatalysis and OLEDs.
Uniqueness
2,6-DIMETHYL-4-[2,2,2-TRIFLUORO-1-HYDROXY-1-(TRIFLUOROMETHYL)ETHYL]PHENYL 2-THIOPHENECARBOXYLATE is unique due to its specific combination of functional groups, which confer enhanced stability, bioactivity, and versatility in various applications .
Properties
IUPAC Name |
[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-2,6-dimethylphenyl] thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F6O3S/c1-8-6-10(14(24,15(17,18)19)16(20,21)22)7-9(2)12(8)25-13(23)11-4-3-5-26-11/h3-7,24H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDFKCGJLLIGXED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC(=O)C2=CC=CS2)C)C(C(F)(F)F)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[3-[[(4-Ethylphenyl)methylamino]methyl]pyridin-2-yl]piperidin-3-ol](/img/structure/B6060001.png)

![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(4-hydroxy-5,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B6060035.png)
![METHYL 5-METHYL-7-(6-METHYL-2-QUINOLYL)-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B6060037.png)
![3-[1-(2,1,3-benzoxadiazol-5-ylmethyl)-3-piperidinyl]-N-(2-chlorobenzyl)propanamide](/img/structure/B6060042.png)
![2H-benzotriazol-5-yl-[3-(3,4-dimethylanilino)piperidin-1-yl]methanone](/img/structure/B6060043.png)
![1-(2-fluorophenyl)-4-[1-(2-methoxybenzoyl)-3-piperidinyl]piperazine](/img/structure/B6060048.png)
![ethyl [2-(4-ethylbenzyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl]acetate](/img/structure/B6060052.png)
![2-({2-[2-(2-bromophenoxy)ethoxy]ethyl}amino)ethanol ethanedioate (salt)](/img/structure/B6060057.png)
![1-(3-{[3-(hydroxymethyl)-3-(3-phenylpropyl)-1-piperidinyl]methyl}phenyl)ethanone](/img/structure/B6060065.png)
![1-{1-[(2-CHLOROANILINO)CARBONYL]PROPYL}-N~3~-(2-CHLOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B6060072.png)

![[1-[(5-methoxy-3-methyl-1H-indol-2-yl)methyl]-4-(tetrahydro-2H-pyran-2-ylmethyl)-4-piperidinyl]methanol](/img/structure/B6060084.png)
![2-(5-acetyl-3-thienyl)-N-[6,6-dimethyl-1-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]acetamide](/img/structure/B6060088.png)
